molecular formula C23H30O3 B14520002 4-(Heptyloxy)phenyl 4-(propan-2-yl)benzoate CAS No. 62716-93-2

4-(Heptyloxy)phenyl 4-(propan-2-yl)benzoate

Cat. No.: B14520002
CAS No.: 62716-93-2
M. Wt: 354.5 g/mol
InChI Key: IVVCEHHJDOZALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Heptyloxy)phenyl 4-(propan-2-yl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a heptyloxy group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptyloxy)phenyl 4-(propan-2-yl)benzoate typically involves the esterification of 4-(Heptyloxy)phenol with 4-(propan-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. The purification of the product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Heptyloxy)phenyl 4-(propan-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Heptyloxy)phenyl 4-(propan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Heptyloxy)phenyl 4-(propan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate
  • 4-(Propan-2-yl)phenyl 4-(propan-2-yl)benzoate
  • 4-(Heptyloxy)phenyl 4-(methyl)benzoate

Uniqueness

4-(Heptyloxy)phenyl 4-(propan-2-yl)benzoate is unique due to the combination of its heptyloxy and propan-2-yl substituents, which confer specific chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including materials science and pharmaceuticals .

Properties

CAS No.

62716-93-2

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

(4-heptoxyphenyl) 4-propan-2-ylbenzoate

InChI

InChI=1S/C23H30O3/c1-4-5-6-7-8-17-25-21-13-15-22(16-14-21)26-23(24)20-11-9-19(10-12-20)18(2)3/h9-16,18H,4-8,17H2,1-3H3

InChI Key

IVVCEHHJDOZALL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.